Polydatin: A Technical Guide to Natural Sources and Extraction from Polygonum cuspidatum
Polydatin: A Technical Guide to Natural Sources and Extraction from Polygonum cuspidatum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polydatin (B1678980), the glucoside of resveratrol (B1683913), is a naturally occurring polyphenol that has garnered significant interest within the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. A key advantage of polydatin over its aglycone, resveratrol, is its enhanced bioavailability. This technical guide provides a comprehensive overview of the natural sources of polydatin, with a primary focus on its most abundant source, Polygonum cuspidatum (Japanese Knotweed). It details various advanced extraction methodologies from P. cuspidatum, presenting quantitative data, experimental protocols, and the underlying signaling pathways affected by this promising compound.
Natural Sources of Polydatin
Polydatin is distributed across various plant species and is a constituent of several dietary sources. While Polygonum cuspidatum is the most prominent source, other plants and food products also contain notable amounts of this bioactive compound.[1][2][3][4]
Primary Source: Polygonum cuspidatum
Polygonum cuspidatum Sieb. et Zucc., also known as Japanese Knotweed, is a perennial herbaceous plant that is the most significant and commercially utilized source of polydatin.[1][2] The rhizomes and roots of the plant contain the highest concentrations of polydatin compared to the stems and leaves.[5]
Other Botanical and Dietary Sources
Polydatin can also be found in a variety of other natural sources, including:
-
Grapes (Vitis vinifera): Found in the skins of grapes, and consequently in red and white wines and grape juice.[3]
-
Peanuts (Arachis hypogaea): Present in the plant, with the roots containing higher concentrations than other parts.[6]
-
Berries: Various berries are known to contain polydatin.
-
Mulberry (Morus alba L.): The roots of the mulberry plant have been shown to contain polydatin.
-
Hops (Humulus lupulus): Hop cones and pellets used in brewing are a source of polydatin.[3][4]
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Cocoa and Chocolate Products: Cocoa powder and dark chocolate contain measurable amounts of polydatin.[3]
-
Oaks (Quercus species): Certain species of oak, such as Quercus coccifera, have been identified as potential sources of polydatin.[7]
Quantitative Polydatin Content in Various Sources
The concentration of polydatin can vary significantly depending on the plant part, geographical location, and extraction method. The following tables summarize the quantitative data on polydatin content from various studies.
| Plant Source | Plant Part | Extraction Method | Polydatin Content | Reference |
| Polygonum cuspidatum | Seedlings (cultured) | Not specified | 1.27% | [1] |
| Polygonum cuspidatum | Root and Rhizome | Water Extract | 1.24% | [2] |
| Polygonum cuspidatum | Root and Rhizome | Ethanol (B145695) Extract | 4.08% | [2] |
| Polygonum cuspidatum | Root | Ultrasound-Assisted | 10.77 mg/g | [8][9] |
| Polygonum cuspidatum | Root | Reflux with 75% ethanol | 25.8 mg/g | [10] |
| Polygonum cuspidatum | Root | Supercritical Fluid (CO2) | 16.0 g/kg | [11] |
| Morus alba L. (Mulberry) | Roots | Not specified | 3.15 µg/g | |
| Quercus coccifera | Woody Parts | Methanol Extract | 14.898 mg/g | [12] |
| Quercus coccifera | Woody Parts | Water Extract | 5.574 mg/g | [12] |
| Arachis hypogaea (Peanut) | Roots | Ultrasonic with 60% ethanol | 133.7 µg/g | [6] |
| Food/Beverage Source | Polydatin (Piceid) Content | Reference |
| Red Wine | Varies significantly | [3] |
| Cocoa Powder | Highest among chocolate products | |
| Dark Chocolate | Significant levels | |
| Baking Chocolate | Significant levels |
Extraction of Polydatin from Polygonum cuspidatum
The extraction of polydatin from P. cuspidatum is a critical step in its isolation and purification for research and commercial purposes. Various methods have been developed to efficiently extract this compound, ranging from conventional solvent extraction to more advanced techniques that offer improved yields and reduced environmental impact.
Conventional Solvent Extraction
Traditional methods often involve the use of organic solvents such as ethanol, methanol, or ethyl acetate.[13][14] Reflux extraction with an ethanol-water mixture is a common approach.
Experimental Protocol: Ethanol Reflux Extraction
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Sample Preparation: The dried roots and rhizomes of P. cuspidatum are ground into a fine powder and sieved.
-
Extraction: The powdered plant material is mixed with a 75% ethanol solution at a solid-to-solvent ratio of 1:20 (w/v).
-
Reflux: The mixture is heated under reflux for 1 hour.
-
Filtration: The extract is filtered to remove the solid plant material.
-
Concentration: The solvent is evaporated under reduced pressure to obtain the crude extract.
Note: This method has been reported to yield up to 25.8 mg/g of polydatin.[10]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt the plant cell walls, facilitating the release of bioactive compounds into the solvent. This technique can significantly reduce extraction time and solvent consumption.[8][14][15]
Experimental Protocol: Ultrasound-Assisted Extraction
-
Sample Preparation: Dried and powdered roots of P. cuspidatum are used.
-
Solvent: An aqueous solution of 40-80% ethanol is prepared.
-
Extraction Parameters:
-
Extraction Temperature: 30-70 °C
-
Ethanol Concentration: 40-80%
-
Ultrasonic Power: 90-150 W
-
-
Procedure: The powdered plant material is mixed with the ethanol solution and subjected to ultrasonication for a specified duration (e.g., 30 minutes).
-
Post-extraction: The extract is filtered and the solvent is removed to yield the crude polydatin extract.
Optimal conditions reported in one study were 60% ethanol, an extraction temperature of 70°C, and an ultrasonic power of 120 W, yielding 10.77 mg/g of piceid (polydatin).[8][9]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[13][14][16]
Experimental Protocol: Microwave-Assisted Extraction
-
Sample Preparation: Dried and powdered plant material from different parts of P. cuspidatum (rhizomes, leaves, flowers) can be used.
-
Solvent: 95% ethanol is a commonly used solvent.
-
Extraction Parameters:
-
Microwave Power: e.g., 350 W
-
Extraction Temperature: 50-90 °C
-
Liquid-to-Solid Ratio: 15 mL/g
-
Extraction Time: 60-120 seconds
-
-
Procedure: The sample is mixed with the solvent in a microwave extraction vessel and subjected to microwave irradiation under the specified conditions.
-
Recovery: The extract is collected, filtered, and concentrated.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[11][13][17][18] By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned. Ethanol is often used as a cosolvent to enhance the extraction of polar compounds like polydatin.
Experimental Protocol: Supercritical CO₂ Extraction
-
Sample Preparation: Dried and powdered P. cuspidatum root is packed into the extraction vessel.
-
Supercritical Fluid: Carbon dioxide (CO₂)
-
Cosolvent: Ethanol (e.g., 100-120 mL/L)
-
Extraction Parameters:
-
Pressure: 20-30 MPa
-
Temperature: 45-55 °C
-
-
Procedure: The supercritical CO₂ with the ethanol cosolvent is passed through the packed bed of plant material. The extracted compounds are then separated from the supercritical fluid by depressurization.
Optimal conditions for the extraction of resveratrol and emodin, which are structurally related to polydatin, have been reported as a temperature of 51.8°C, a pressure of 25.34 MPa, and an ethanol content of 110.83 mL/L.[19] Another study found optimal conditions for piceid (polydatin) extraction to be a modifier of acetonitrile, a pressure of 40 MPa, and a temperature of 100°C.[17]
Purification of Polydatin
Following extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate polydatin. Common purification techniques include:
-
Macroporous Resin Adsorption Chromatography: This method is effective for the initial separation of polydatin from other compounds in the crude extract.[4]
-
Column Chromatography: Silica gel or reversed-phase materials can be used for further purification.[13]
-
Recrystallization: This technique can be employed to obtain high-purity crystalline polydatin.[13]
Analytical Quantification of Polydatin
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantification of polydatin in plant extracts and biological samples.[5][6][7][12]
Experimental Protocol: HPLC Analysis of Polydatin
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient elution is often used, consisting of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Detection: Polydatin is typically detected at a wavelength of around 306 nm.[17]
-
Quantification: The concentration of polydatin is determined by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of a pure polydatin standard.
A more sensitive method, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), can be used for quantifying polydatin in biological matrices like plasma.[20]
Signaling Pathways Modulated by Polydatin
Polydatin exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Nrf2/HO-1 Signaling Pathway
Polydatin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[21][22][23][24] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[22] Polydatin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[21][24] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1).[21][22] This pathway is crucial for cellular protection against oxidative stress.
Caption: Polydatin activates the Nrf2/HO-1 antioxidant pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[25][26] Polydatin has been shown to inhibit the activation of NF-κB.[2][26] It can prevent the degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm.[2] By inhibiting NF-κB translocation to the nucleus, polydatin downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2]
Caption: Polydatin inhibits the pro-inflammatory NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation.[1][27][28][29][30] Polydatin has been shown to modulate this pathway, often in a context-dependent manner.[27][28][29][30] For instance, in some cancer cell lines, polydatin inhibits the PI3K/Akt/mTOR pathway, leading to suppressed cell proliferation and induced apoptosis.[28]
Caption: Polydatin can inhibit the PI3K/Akt/mTOR cell survival pathway.
Experimental Workflow: From Plant to Pure Compound
The following diagram illustrates a typical experimental workflow for the extraction, purification, and analysis of polydatin from Polygonum cuspidatum.
Caption: General workflow for polydatin extraction and analysis.
Conclusion
Polydatin stands out as a natural compound with significant therapeutic potential, largely due to its favorable bioavailability compared to resveratrol. Polygonum cuspidatum remains the most important natural source for its industrial-scale extraction. Modern extraction techniques such as ultrasound-assisted, microwave-assisted, and supercritical fluid extraction offer efficient and environmentally friendly alternatives to conventional methods. A thorough understanding of the extraction and purification protocols, as well as the molecular mechanisms of action through pathways like Nrf2/HO-1, NF-κB, and PI3K/Akt, is essential for the continued development of polydatin as a therapeutic agent. This guide provides a foundational resource for researchers and professionals in the field of natural product chemistry and drug development to further explore the potential of this promising molecule.
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